molecular formula C24H24N4S B2814907 5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-13-0

5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2814907
CAS RN: 670270-13-0
M. Wt: 400.54
InChI Key: BLNBVEMUYNWLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine, also known as DMPT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enaminones in Heterocyclic Synthesis

Enaminones serve as crucial building blocks in the synthesis of various heterocyclic compounds, including thienopyrimidine derivatives. These derivatives are synthesized through reactions involving cyanothioacetamide and cyanoacetamide, leading to the production of thieno[2,3-b]pyridine and thieno[4,5-d]pyrimidine compounds with potential for further chemical and biological exploration (Abdel-Khalik et al., 2004).

Anticancer and Radioprotective Agents

Novel sulfur heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, have shown significant activities against cancer cells and exhibit radioprotective properties. These findings highlight the potential of thieno[2,3-d]pyrimidine structures in developing new therapeutic agents (Ghorab et al., 2006).

Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives have demonstrated remarkable antimicrobial and anti-inflammatory activities, indicating their potential in treating infections and inflammation. The incorporation of various groups into the thieno[2,3-d]pyrimidine ring enhances its biological effectiveness, underscoring the versatility of these compounds in medicinal chemistry (Tolba et al., 2018).

Optical and Electronic Properties

The study of thienopyrimidine derivatives in the context of non-linear optics (NLO) and electronic properties reveals their potential applications in optoelectronics. These compounds exhibit interesting electronic and NLO characteristics, making them suitable for high-tech applications in the field of material science (Hussain et al., 2020).

Molecular Recognition and Drug Design

The synthesis and pharmacological evaluation of thienopyrimidine derivatives as serotonin receptor ligands and their potential as antipsychotic agents highlight the importance of these compounds in drug discovery and development. The specific interactions with biological targets demonstrate the role of thienopyrimidine structures in molecular recognition processes crucial for designing effective pharmaceuticals (Jurczyk et al., 2004).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S/c1-17-8-9-19(14-18(17)2)21-15-29-24-22(21)23(25-16-26-24)28-12-10-27(11-13-28)20-6-4-3-5-7-20/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBVEMUYNWLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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